

Introduction to ^{13}C NMR of 4-Fluorostyrene

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Compound of Interest

Compound Name: 4-Fluorostyrene

Cat. No.: B1294925

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4-Fluorostyrene is a substituted aromatic compound of significant interest in polymer chemistry and as a synthetic intermediate. ^{13}C NMR spectroscopy is a powerful analytical technique for confirming its molecular structure. The presence of the fluorine atom introduces characteristic C-F coupling constants, which are diagnostic in assigning the signals of the aromatic carbons. The vinyl group also gives rise to distinct signals in the olefinic region of the spectrum. Understanding these spectral features is crucial for the unambiguous identification and purity assessment of this compound.

^{13}C NMR Chemical Shift Data

The following table summarizes the ^{13}C NMR chemical shift data for **4-fluorostyrene**, recorded in deuterated chloroform (CDCl_3) on a 101 MHz spectrometer.^[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The coupling constants (J) are given in Hertz (Hz).

Carbon Atom	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
C-4	162.55	Doublet	$^1J_{CF} = 247.0$
C-7	135.77	Singlet	-
C-1	133.81	Doublet	$^3J_{CF} = 3.4$
C-2, C-6	127.82	Doublet	$^3J_{CF} = 8.1$
C-3, C-5	115.49	Doublet	$^2J_{CF} = 21.6$
C-8	113.59	Singlet	-

Note: The assignments are based on established substituent effects and C-F coupling patterns in fluorinated aromatic compounds.

Molecular Structure and Carbon Assignment

The structure of **4-fluorostyrene** with the IUPAC numbering for the carbon atoms is presented below. This diagram is essential for correlating the chemical shifts listed in the table with their corresponding positions in the molecule.

Caption: Molecular structure of **4-Fluorostyrene** with carbon numbering.

Experimental Protocol

This section outlines a typical experimental procedure for acquiring a high-quality ^{13}C NMR spectrum of **4-fluorostyrene**.

4.1 Sample Preparation

- **Sample Quantity:** Weigh approximately 50-100 mg of pure **4-fluorostyrene**.^[2] For ^{13}C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.^[3]
- **Solvent:** Use a deuterated solvent, typically 0.6-0.7 mL of chloroform-d (CDCl_3), which is a common choice for many organic compounds.^[2]^[4] CDCl_3 also serves as the internal lock

signal for the spectrometer.

- **Dissolution:** Dissolve the weighed sample in the deuterated solvent in a small, clean vial before transferring it to the NMR tube.[2] Gentle vortexing can aid dissolution.
- **Filtration:** To ensure the solution is free of particulate matter, which can degrade spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[4]
- **Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).[5] Often, the residual solvent peak can also be used for calibration (CDCl_3 at 77.16 ppm).[6]

4.2 NMR Instrument Parameters

The following is a representative set of parameters for a modern NMR spectrometer (e.g., 400-500 MHz for ^1H).

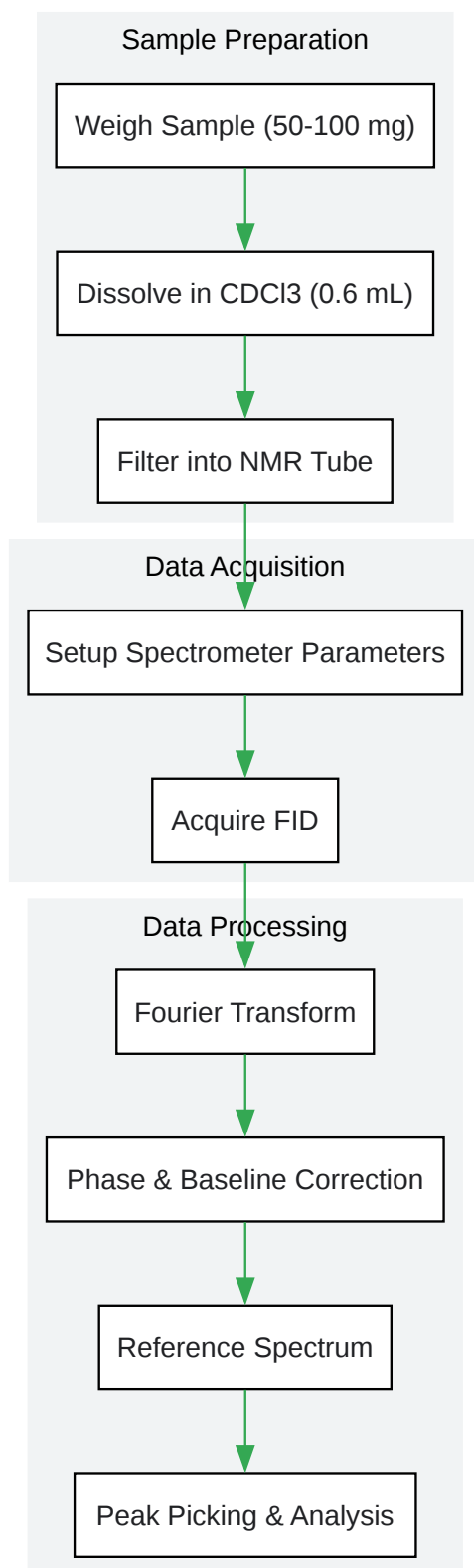
- **Spectrometer Frequency:** e.g., 101 MHz for ^{13}C
- **Nucleus Observed:** ^{13}C
- **Technique:** Proton-decoupled ^{13}C NMR. Broadband decoupling is used to remove C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet (or a doublet in this case, due to C-F coupling).[5]
- **Pulse Sequence:** A standard single-pulse sequence (e.g., zgpg30) is typically sufficient.
- **Acquisition Time:** Approximately 1-2 seconds.
- **Relaxation Delay:** A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, although shorter delays can be used to reduce total experiment time.
- **Number of Scans:** Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 to 4096) is usually required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

- Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4.3 Data Processing

- Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.
- Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
- Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.
- Referencing: The chemical shift axis is calibrated using the TMS signal at 0.0 ppm or the residual CDCl_3 signal at 77.16 ppm.
- Peak Picking: The chemical shifts of all peaks are identified and tabulated.

The logical workflow for sample preparation and analysis is depicted below.



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Caption: Experimental workflow for ^{13}C NMR analysis.

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